
5-Chloropentyl 4-methylbenzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloropentyl 4-methylbenzenesulfonate is an organic compound that consists of a 1-Pentanol molecule with a chlorine atom attached to the fifth carbon and a 4-methylbenzenesulfonate group . This compound is commonly used as an intermediate in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and dyes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloropentyl 4-methylbenzenesulfonate typically involves the reaction of 5-chloropentanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures precise control over reaction conditions, leading to high-purity products.
化学反应分析
Types of Reactions
5-Chloropentyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonamide.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include sulfonic acids and sulfonates.
Reduction: Products include sulfonamides.
科学研究应用
5-Chloropentyl 4-methylbenzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: Applied in the production of agrochemicals and dyes.
作用机制
The mechanism of action of 5-Chloropentyl 4-methylbenzenesulfonate involves its ability to undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. This reactivity is due to the electron-withdrawing nature of the sulfonate group, which makes the carbon-chlorine bond more susceptible to nucleophilic attack. The compound can also participate in oxidation and reduction reactions, leading to the formation of various functional groups that can interact with biological targets .
相似化合物的比较
Similar Compounds
4-Methylbenzenesulfonate Derivatives: Compounds such as 4-methylbenzenesulfonyl chloride and 4-methylbenzenesulfonic acid share similar structural features and reactivity.
Chloropentyl Derivatives: Compounds like 5-chloropentanol and 5-chloropentyl acetate have similar alkyl chains and chlorine substitution patterns.
Uniqueness
5-Chloropentyl 4-methylbenzenesulfonate is unique due to the combination of the chloropentyl and 4-methylbenzenesulfonate groups, which confer distinct reactivity and functional properties. This makes it a valuable intermediate in the synthesis of a wide range of organic compounds .
属性
分子式 |
C12H17ClO3S |
|---|---|
分子量 |
276.78 g/mol |
IUPAC 名称 |
5-chloropentyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C12H17ClO3S/c1-11-5-7-12(8-6-11)17(14,15)16-10-4-2-3-9-13/h5-8H,2-4,9-10H2,1H3 |
InChI 键 |
IIZKMXYRMVEGOL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


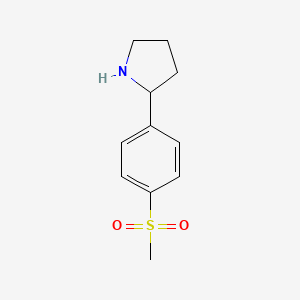
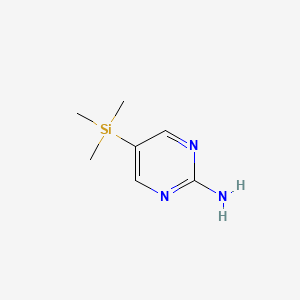
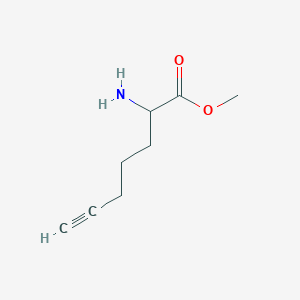
![1-[1-(4-Fluoro-2-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13567551.png)
![Tert-butyl 2-[3-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate](/img/structure/B13567563.png)

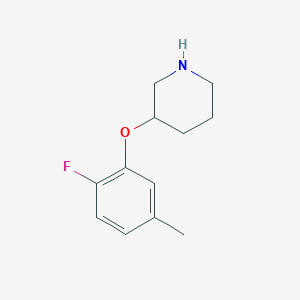
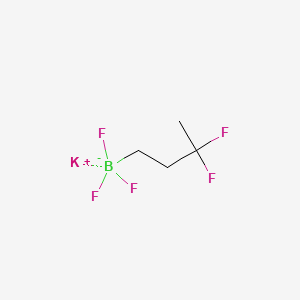
![Ethyl 3-aminoimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B13567577.png)
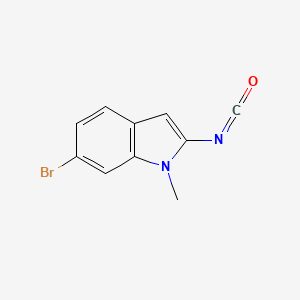
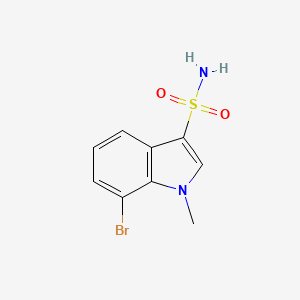
![6-Hydroxy-1-azaspiro[3.3]heptan-2-one](/img/structure/B13567592.png)

aminehydrochloride](/img/structure/B13567618.png)
